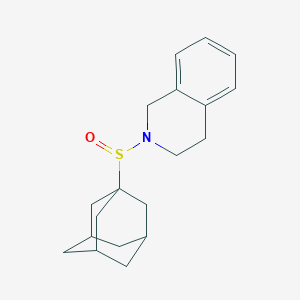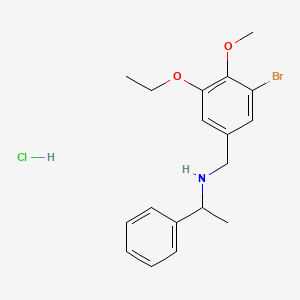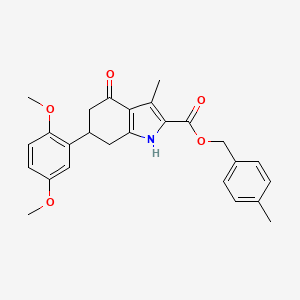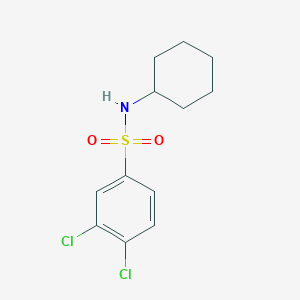
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline
Overview
Description
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline is a compound that combines the structural features of adamantane and tetrahydroisoquinoline Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives Tetrahydroisoquinoline, on the other hand, is a bicyclic compound that is often found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline typically involves the introduction of the adamantylsulfinyl group to the tetrahydroisoquinoline core. One common method involves the reaction of 1-adamantylsulfinyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The sulfinyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules. It can be used in the development of new materials with enhanced properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its structural features allow it to interact with biological targets in unique ways.
Medicine: The compound has been investigated for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins. The tetrahydroisoquinoline core can interact with various receptors and enzymes, leading to a range of biological effects .
Comparison with Similar Compounds
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
1-adamantylamine: A simpler adamantane derivative with applications in medicinal chemistry.
1,2,3,4-tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline family, known for its biological activity.
2-(1-adamantylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: A related compound with a sulfonyl group instead of a sulfinyl group, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the adamantylsulfinyl and tetrahydroisoquinoline moieties, which imparts distinct physical, chemical, and biological properties to the compound .
Properties
IUPAC Name |
2-(1-adamantylsulfinyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-22(20-6-5-17-3-1-2-4-18(17)13-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKYSYZMCJYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4226726.png)

![acetic acid;N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-phenylpropanamide](/img/structure/B4226755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4226761.png)

![2-[5-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4226785.png)

![2-[(4-Pyrrolidin-1-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4226793.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4226804.png)
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4226809.png)
![1-(4-fluorophenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4226817.png)
![6-[[3-[(4-Chlorobenzoyl)amino]-4-methylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4226824.png)
![7-chloro-1'-(4-fluorobenzyl)-2-(3-methoxypropyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4226830.png)
